![molecular formula C21H20N2O5S B13436800 (5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a tert-butylphenyl group, and a hydroxy-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. The key steps include:
Formation of the Thiazolidine Ring: This is achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the thiazolidine ring with a tert-butylbenzyl halide in the presence of a strong base.
Addition of the Hydroxy-Nitrophenyl Group: The final step is the condensation of the intermediate with a hydroxy-nitrobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, Sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or sulfonic acid derivatives
Applications De Recherche Scientifique
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to alter cellular responses.
Influencing Gene Expression: Affecting the transcription of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Uniqueness
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butylphenyl group and a hydroxy-nitrophenyl group differentiates it from other thiazolidinediones, potentially leading to unique interactions and effects in various applications.
Propriétés
Formule moléculaire |
C21H20N2O5S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11+ |
Clé InChI |
MJZOTNCBEWTGDG-WOJGMQOQSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



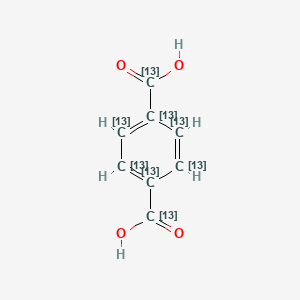
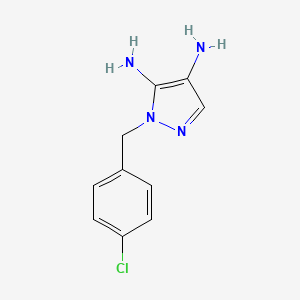
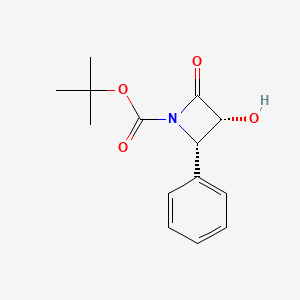
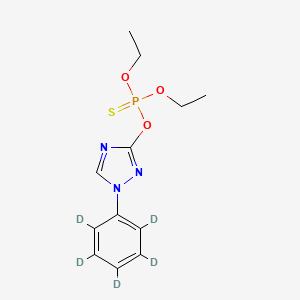


![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
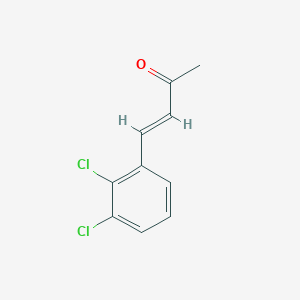
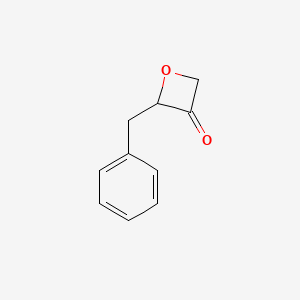

![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
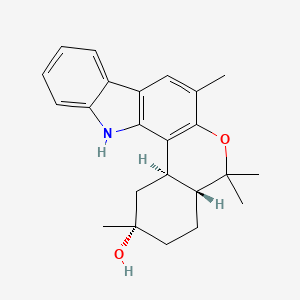
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
